molecular formula C15H14ClNO2 B13009096 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13009096
M. Wt: 275.73 g/mol
InChI Key: NANOZLHHEZQJLM-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, a privileged structure in drug discovery known for its diverse biological activities. The core benzoxazine structure is recognized as a promising scaffold for developing new therapeutic agents, particularly for its potential antioxidant properties . Specifically, C-3 tethered derivatives of the 2-oxo-benzo[1,4]oxazine core have been identified as potent antioxidants, capable of neutralizing reactive oxygen species (ROS) with IC50 values demonstrated to be as low as 4.74 μg/mL in model systems, comparable to standard references like ascorbic acid . Furthermore, structurally similar 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have shown significant in vitro antimicrobial activities against a range of Gram-positive bacteria, such as Staphylococcus aureus, with MIC values as low as 0.39 mg/mL, and various pathogenic fungi . The 7-chloro substitution on the benzo ring and the 4-methoxyphenyl group at the 3-position are strategic modifications that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for screening against various disease targets, including cancer, with some benzoxazine-based compounds showing promising in vitro activity against breast cancer cell lines . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

7-chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14ClNO2/c1-18-12-5-2-10(3-6-12)14-9-19-15-8-11(16)4-7-13(15)17-14/h2-8,14,17H,9H2,1H3

InChI Key

NANOZLHHEZQJLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxazine N-oxides.

    Reduction: Formation of dihydro-oxazine derivatives.

    Substitution: Formation of various substituted oxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Molecular Formula : C₉H₁₀ClN₁O₂
  • CAS Number : 1706446-36-7

The structure of the compound features a chloro group and a methoxyphenyl substituent, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Klebsiella pneumoniaeHigh
Bacillus cereusModerate

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway includes:

  • Condensation Reaction : Combining 2-amino methyl-4-methoxybenzoate with acetic anhydride to form the oxazine ring.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as:
    • Infrared Spectroscopy (IR)
    • Nuclear Magnetic Resonance (NMR)
    • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compounds .

Therapeutic Potential

Beyond antibacterial applications, this compound shows promise in other therapeutic areas:

  • Antioxidant Activity : Studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Analgesic Effects : Preliminary pharmacological evaluations indicate potential analgesic effects in animal models .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study on Antibacterial Efficacy :
    • Researchers synthesized various derivatives of this compound and tested them against clinical isolates of Staphylococcus aureus. The derivatives showed significant inhibition zones compared to standard antibiotics.
  • Case Study on Synthesis Methodology :
    • A detailed study documented the stepwise synthesis of the compound using different reaction conditions and solvents to optimize yield and purity. The final product was characterized through NMR and GC-MS analysis to confirm its structure.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their structural variations are summarized below:

Compound Name Substituents (Position) Key Physical Properties Biological Activity Reference
7-Chloro-3-(4-methoxyphenyl)-...oxazine Cl (7), 4-OCH₃Ph (3) Not explicitly reported Hypothesized CNS/antihypertensive
7-Methoxy-3-(4-methoxyphenyl)-...oxazine (9a) OCH₃ (7), 4-OCH₃Ph (3) δ 3.76 (s, 3H, OCH₃) in ¹H NMR Anticandidate (anti-proliferative)
3-(2,4-Dimethylphenyl)-7-methoxy-...oxazine (13d) 2,4-(CH₃)₂Ph (3), OCH₃ (7) Solid, IR: 3177 cm⁻¹ Antimicrobial
3-(4-Fluorophenyl)-7-methoxy-...oxazine (13e) F (4-Ph), OCH₃ (7) m/z: 323.1869 (HRMS) Dual thromboxane A2 antagonist
2,8-Disubstituted-...oxazine (TTZ-1/TTZ-2) Hydrophobic chains (8) Amide-linked hydrophobic groups Protein S-acylation inhibitors

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in the target compound may enhance electrophilic reactivity compared to methoxy or methyl groups, influencing interactions with biological targets .
  • Lipophilicity : Methoxy groups (e.g., in 9a) increase solubility in organic solvents, whereas fluorine (13e) may improve metabolic stability .
  • Spectral Signatures : Distinct NMR shifts (e.g., δ 3.76 for OCH₃ in 9a) and IR peaks (e.g., 3177 cm⁻¹ in 13d) aid in structural confirmation .

Comparative Pharmacological Profiles

Activity Target Compound 9a (7-OCH₃) 13d (2,4-(CH₃)₂Ph) TTZ-1/TTZ-2
CNS Modulation +++ (Predicted) ++ +
Enzyme Inhibition + (Hypothesized) +++
Antihypertensive ++
Antimicrobial + + ++

Notes:

  • +++: High activity; ++: Moderate; +: Low; –: Not reported.
  • Activity predictions are based on structural similarities to reported analogs.

Biological Activity

7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₁₅H₁₄ClN₁O₂
  • Molecular Weight : 275.73 g/mol
  • CAS Number : 1713714-11-4

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit inhibitory effects on various biological targets. One notable target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in multiple diseases such as Alzheimer's and cancer. Inhibitors of GSK-3β can modulate signaling pathways critical for cell survival and proliferation.

1. GSK-3β Inhibition

A study highlighted the compound's role as a GSK-3β inhibitor, demonstrating an IC₅₀ value of 1.6 µM for a closely related analog (F389-0663) derived from the same scaffold. The inhibition led to increased phosphorylation of GSK-3β at Ser9 in neuroblastoma N2a cells, indicating effective modulation of the enzyme’s activity .

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. A related study explored various benzo[b][1,4]oxazines and their derivatives, noting significant cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest .

3. Neuroprotective Effects

Given its action on GSK-3β, which is involved in neurodegenerative processes, there is potential for neuroprotective effects. Compounds that inhibit GSK-3β have been shown to promote neuronal survival under stress conditions .

Case Studies

StudyFindings
GSK-3β Inhibition Study Demonstrated significant inhibition with an IC₅₀ of 1.6 µM in neuroblastoma cells .
Antitumor Activity Assessment Showed cytotoxicity in various cancer cell lines; specific mechanisms include apoptosis induction .
Neuroprotective Potential Suggested benefits in models of neurodegeneration through GSK-3β modulation .

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